N-[3-(1H-benzimidazol-2-yl)propyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide
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Overview
Description
N-[3-(1H-BENZIMIDAZOL-2-YL)PROPYL]-1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-PIPERIDINECARBOXAMIDE is a complex organic compound that features a benzimidazole moiety, a pyrimidine ring, and a piperidinecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-BENZIMIDAZOL-2-YL)PROPYL]-1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include glyoxal, ammonia, and various alkylating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-BENZIMIDAZOL-2-YL)PROPYL]-1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-[3-(1H-BENZIMIDAZOL-2-YL)PROPYL]-1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-PIPERIDINECARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[3-(1H-BENZIMIDAZOL-2-YL)PROPYL]-1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, modulating their activity. The pyrimidine ring and piperidinecarboxamide group contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds with similar benzimidazole moieties, such as omeprazole and albendazole.
Pyrimidine derivatives: Compounds with pyrimidine rings, such as 5-fluorouracil and cytarabine.
Piperidinecarboxamide derivatives: Compounds with piperidinecarboxamide groups, such as piperacillin
Uniqueness
N-[3-(1H-BENZIMIDAZOL-2-YL)PROPYL]-1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-PIPERIDINECARBOXAMIDE is unique due to its combination of three distinct functional groups, which confer specific chemical and biological properties. This combination allows for versatile applications and potential therapeutic benefits .
Properties
Molecular Formula |
C22H28N6O |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C22H28N6O/c1-15-13-16(2)25-22(24-15)28-12-6-7-17(14-28)21(29)23-11-5-10-20-26-18-8-3-4-9-19(18)27-20/h3-4,8-9,13,17H,5-7,10-12,14H2,1-2H3,(H,23,29)(H,26,27) |
InChI Key |
GKIDFGTZYQNMDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NCCCC3=NC4=CC=CC=C4N3)C |
Origin of Product |
United States |
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